molecular formula C14H16O B2446199 1-(1-Naphthyl)-2-methyl-2-propanol CAS No. 34577-38-3

1-(1-Naphthyl)-2-methyl-2-propanol

Cat. No.: B2446199
CAS No.: 34577-38-3
M. Wt: 200.281
InChI Key: HBGUQMPJCIUWAF-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)-2-methyl-2-propanol is an organic compound characterized by a naphthalene ring attached to a secondary alcohol group

Preparation Methods

The synthesis of 1-(1-Naphthyl)-2-methyl-2-propanol typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to produce 1-nitronaphthalene.

    Reduction: The nitro group is reduced to an amine group, forming 1-naphthylamine.

    Hydrolysis: The amine group is hydrolyzed to yield 1-naphthol.

    Alkylation: 1-naphthol undergoes alkylation with isobutylene to form this compound.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(1-Naphthyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Naphthyl)-2-methyl-2-propanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1-Naphthyl)-2-methyl-2-propanol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential enzymes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(1-Naphthyl)-2-methyl-2-propanol can be compared with similar compounds such as:

    1-Naphthol: Both compounds share a naphthalene ring, but 1-naphthol has a hydroxyl group directly attached to the ring, making it more reactive in certain chemical reactions.

    2-Naphthol: Similar to 1-naphthol but with the hydroxyl group in a different position, leading to different chemical properties and reactivity.

    Naphthalene derivatives: Other derivatives of naphthalene, such as naphthalene-1,4-diol, have different functional groups and thus different chemical and biological properties.

Properties

IUPAC Name

2-methyl-1-naphthalen-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-14(2,15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,15H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGUQMPJCIUWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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